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Compound of Interest

Compound Name:
2-Chloroisonicotinimidamide

hydrochloride

CAS No.: 82019-89-4

Cat. No.: B1523011

Get Quote

Executive Summary & Molecule Profile
2-Chloroisonicotinimidamide hydrochloride (also known as 2-chloro-4-amidinopyridine

hydrochloride) is a critical pyridine-based building block.[1] It serves as the electrophilic

amidine component in the synthesis of anticoagulant drugs, most notably Betrixaban (Portola

Pharmaceuticals).

The synthesis hinges on the transformation of the nitrile group at the C4 position of the pyridine

ring into an amidine moiety.[1] This guide details the Pinner Reaction pathway, the industry-

standard method for generating amidine hydrochlorides with high purity and defined

stoichiometry.
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Property Detail

IUPAC Name
2-chloropyridine-4-carboximidamide

hydrochloride

Common Name 2-Chloroisonicotinimidamide HCl

Precursor 2-Chloroisonicotinonitrile (CAS: 33252-30-1)

Molecular Formula C₆H₆ClN₃[1][2][3] · HCl

Molecular Weight 155.58 (free base) / 192.04 (salt)

Key Functionality
Electrophilic amidine; 2-chloropyridine handle

for SNAr coupling

Retrosynthetic Analysis
The retrosynthesis of 2-chloroisonicotinimidamide hydrochloride reveals a linear

disconnection back to the commercially available nitrile.[1] The transformation proceeds

through an activated imidate intermediate (Pinner Salt).
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Figure 1: Retrosynthetic tree showing the disconnection of the amidine to the nitrile precursor

via the imidate ester.

Core Synthesis Pathway: The Pinner Reaction[1]
The Pinner reaction is the preferred route for synthesizing amidine hydrochlorides because it

avoids aqueous workups that can hydrolyze the sensitive imidate intermediate.[1] This protocol

is designed for a 100 mmol scale.

Phase 1: Formation of the Imidate Ester (Pinner Salt)
Objective: Activate the nitrile group by converting it into a methyl imidate hydrochloride.

Reagents:

2-Chloroisonicotinonitrile (13.86 g, 100 mmol)[1]

Anhydrous Methanol (100 mL, ~2.5 mol)

Anhydrous HCl gas (Bubbled to saturation) or 4M HCl in Dioxane (excess)

Protocol:

Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a gas inlet

tube (if using gas), and a drying tube (CaCl₂ or Drierite) to exclude atmospheric moisture.

Dissolution: Charge the flask with 2-chloroisonicotinonitrile and anhydrous methanol. Cool

the solution to 0°C using an ice/salt bath.

Expert Insight: Temperature control is vital. Exothermic protonation can cause nitrile

hydrolysis if the temperature spikes above 5°C.

Acidification:

Option A (Gas): Slowly bubble dry HCl gas through the solution for 30–60 minutes until

saturation is achieved (mass increase of ~15-20 g).

Option B (Solution): Add 4M HCl in Dioxane (100 mL) dropwise over 30 minutes.
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Reaction: Seal the flask and allow it to stir at 0°C to 4°C (refrigerator temperature) for 16–24

hours.

Monitoring: TLC (EtOAc/Hexane) will show the disappearance of the nitrile spot. The

product often precipitates as a white solid.

Isolation: If the imidate hydrochloride precipitates, filter it quickly under a blanket of nitrogen

and wash with cold anhydrous ether. If no precipitate forms, concentrate the solution in

vacuo at <30°C to roughly 1/3 volume, then precipitate with anhydrous diethyl ether.

Critical Checkpoint: The intermediate is moisture-sensitive.[1] Proceed immediately to

Phase 2 or store in a desiccator.

Phase 2: Amidinolysis (Conversion to Amidine)
Objective: Displace the methoxy group of the imidate with ammonia to form the final amidine.

Reagents:

Methyl 2-chloroisonicotinimidate HCl (from Phase 1)[1]

Ammonia (7M in Methanol, 30 mL, ~2.0 equiv)

Protocol:

Resuspension: Suspend the isolated imidate salt in anhydrous methanol (50 mL) in a clean,

dry flask cooled to 0°C.

Ammonia Addition: Add the methanolic ammonia solution dropwise.

Mechanism:[1][3][4][5][6] Ammonia attacks the electrophilic imidate carbon. The

tetrahedral intermediate collapses, expelling methanol.

Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 4–6 hours.

Workup:

Concentrate the reaction mixture to dryness under reduced pressure.
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Triturate the resulting solid with diethyl ether or acetone to remove ammonium chloride

byproducts (though NH₄Cl is often insoluble in acetone, the amidine HCl might be;

solubility testing is required here. A common purification is recrystallization from

isopropanol/ethanol).

Purification: Recrystallize the crude solid from hot ethanol or an ethanol/ether mixture to

obtain pure 2-chloroisonicotinimidamide hydrochloride.[1]

Reaction Mechanism & Logic
Understanding the mechanism ensures troubleshooting capability. The reaction is driven by the

activation of the nitrile carbon by the strong acid.[1]

Protonation
(R-CN + H+ -> R-CNH+)

Nucleophilic Attack
(MeOH attack -> Imidate)

Activation Ammonolysis
(NH3 substitution -> Amidine)

- MeOH

Click to download full resolution via product page

Figure 2: Mechanistic flow of the Pinner synthesis.

Why Anhydrous? Water acts as a competing nucleophile. If water attacks the protonated

nitrile, it forms the amide (2-chloroisonicotinamide), which is a "dead end" byproduct that

cannot be easily converted to the amidine.

Why HCl Salt? The hydrochloride salt stabilizes the amidine, preventing polymerization or

hydrolysis. The salt form is also the standard state for storage and subsequent coupling

reactions in drug synthesis.

Alternative "One-Pot" Method (Base-Catalyzed)
For laboratories without access to HCl gas or those requiring milder conditions, the Sodium

Methoxide route is a viable alternative.

Activation: React 2-chloroisonicotinonitrile with 0.1 - 0.5 eq NaOMe in Methanol at RT for 3-6

hours. The methoxide attacks the nitrile to form the imidate anion, which is protonated by

methanol.
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Amidinolysis: Add Ammonium Chloride (1.1 eq) directly to the mixture. The ammonium ion

protonates the imidate (activating it) and provides the ammonia source.[1]

Reflux: Heat to 50–60°C for 4 hours.

Workup: Cool, filter off NaCl, and concentrate. This method often yields the free base or a

mixed salt and may require acidification with HCl/Dioxane to get the final HCl salt.

Analytical Characterization
To validate the synthesis, the following data profile should be expected:

Appearance: White to off-white crystalline solid.[1]

Solubility: Soluble in water, methanol, DMSO; insoluble in ether, hexane.

1H NMR (DMSO-d6):

Look for the pyridine protons: A doublet (~8.6 ppm, H6), a singlet/doublet (~7.8-8.0 ppm,

H3), and a doublet (~7.6 ppm, H5).

Distinctive Feature: Broad exchangeable singlets for the amidine protons (NH₂) around

9.0–9.5 ppm.

Mass Spectrometry (ESI+):

m/z = 156/158 (M+H)+ showing the characteristic 3:1 chlorine isotope pattern.

Safety & Handling
HCl Gas: Highly corrosive and toxic. All operations involving HCl gas saturation must be

performed in a well-ventilated fume hood.[1]

Cyanopyridines: Nitriles can liberate cyanide under extreme metabolic or chemical

conditions. Handle with gloves and avoid inhalation.

Exotherms: The reaction of nitriles with strong acids is exothermic. Scale-up requires careful

thermal management (jacketed reactors).[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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chloroisonicotinimidamide-hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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